

Technical Application Note: Solubility Profiling & Handling of 2-Chloroisonicotinimide Hydrochloride[1]

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Compound of Interest

Compound Name:	2-Chloroisonicotinimide hydrochloride
CAS No.:	82019-89-4
Cat. No.:	B1523011

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Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

2-Chloroisonicotinimide Hydrochloride is the hydrochloride salt of the amidine derivative of 2-chloroisonicotinic acid.[1] Its amphiphilic nature—possessing both a polar, basic amidine group and a lipophilic chloropyridine ring—dictates its solubility behavior.

Property	Detail
Systematic Name	2-Chloropyridine-4-carboximidamide hydrochloride
Structure	Pyridine ring substituted with Cl at C2 and C(NH)NH ₂ [1][2]·HCl at C4
Molecular Formula	C ₆ H ₆ ClN ₃ [1] · HCl
Molecular Weight	192.05 g/mol (Salt); 155.59 g/mol (Free Base)
Physical Form	White to off-white crystalline solid
pKa (Estimated)	~11.5 (Amidine group); ~2.0 (Pyridine Nitrogen)
Hygroscopicity	Moderate to High (Typical for amidine HCl salts)
Melting Point	>200°C (Decomposition often observed before melting)

Structural Implications on Solubility[1][4]

- **Amidine Moiety:** The protonated amidine group () provides high lattice energy but also high hydration potential, making the salt water-soluble. [1]
- **Chlorine Substituent:** Increases lipophilicity (LogP) relative to the non-chlorinated analog, potentially improving solubility in mid-polar organic solvents like ethanol or THF compared to purely ionic species.
- **Counterion Effect:** The hydrochloride form is generally the most water-soluble but may "salt out" in the presence of excess Cl⁻ ions (Common Ion Effect).[1]

Solubility Parameters & Solvent Compatibility

Precise solubility parameters (Hansen Solubility Parameters - HSP) for this specific intermediate are rarely published.[1] However, based on Group Contribution Methods (Van Krevelen/Hoftyzer) for amidine salts, the following solubility profile is established for process design.

Predicted Solubility Map

Solvent Class	Representative Solvents	Solubility Rating	Application
Protogenic Polar	Water, Methanol, Ethanol	High (>50 mg/mL)	Primary dissolution, Reaction media
Aprotic Polar	DMSO, DMF, DMAc	Very High (>100 mg/mL)	Stock solutions, NMR analysis
Mid-Polar	Acetone, Acetonitrile, THF	Moderate to Low	Anti-solvents for crystallization
Non-Polar	Toluene, Hexane, DCM	Negligible (<1 mg/mL)	Washing impurities, Precipitation

Thermodynamic vs. Kinetic Solubility[1]

- Kinetic Solubility: In rapid screening (e.g., DMSO stock into buffer), the compound may remain soluble up to 10 mM due to supersaturation.
- Thermodynamic Solubility: The equilibrium solubility of the crystalline HCl salt is pH-dependent.[1] At pH > 11 (above the amidine pKa), the salt converts to the less soluble free base, potentially precipitating.

Experimental Protocols

Protocol A: Gravimetric Equilibrium Solubility

Determination

Purpose: To determine the exact saturation limit in a specific solvent (e.g., for process scaling).

Reagents:

- 2-Chloroisonicotinimidamide HCl (Test Article)[1]
- Target Solvent (HPLC Grade)
- 0.45 μm Syringe Filter (PTFE or Nylon)[1]

Procedure:

- Saturation: Add excess solid (~100 mg) to 1.0 mL of solvent in a chemically resistant glass vial.
- Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
 - Note: Visual confirmation of undissolved solid is required to ensure saturation.
- Filtration: Filter the supernatant using a pre-warmed syringe filter to avoid precipitation during cooling.
- Quantification:
 - Transfer a precise volume (e.g., 0.5 mL) of filtrate to a tared weighing vessel.
 - Evaporate solvent under vacuum or nitrogen stream.
 - Weigh the residue.
- Calculation:

[1]

Protocol B: pH-Solubility Profiling (Shake-Flask Method)

Purpose: To define the pH range where the salt remains stable in solution, critical for liquid-liquid extraction (workup).[1]

Procedure:

- Prepare buffers at pH 2.0, 7.4, 10.0, and 12.0.
- Add excess compound to 2 mL of each buffer. Shake for 24h at 25°C.
- Measure the final pH of the supernatant (the dissolved salt may shift the buffer pH).
- Analyze concentration via HPLC-UV (254 nm) against a standard curve.[1]

- Expectation: Solubility will be high at pH 2.0 and 7.[1]4. A sharp drop is expected at pH > 11 as the free base forms.

Purification & Crystallization Strategy

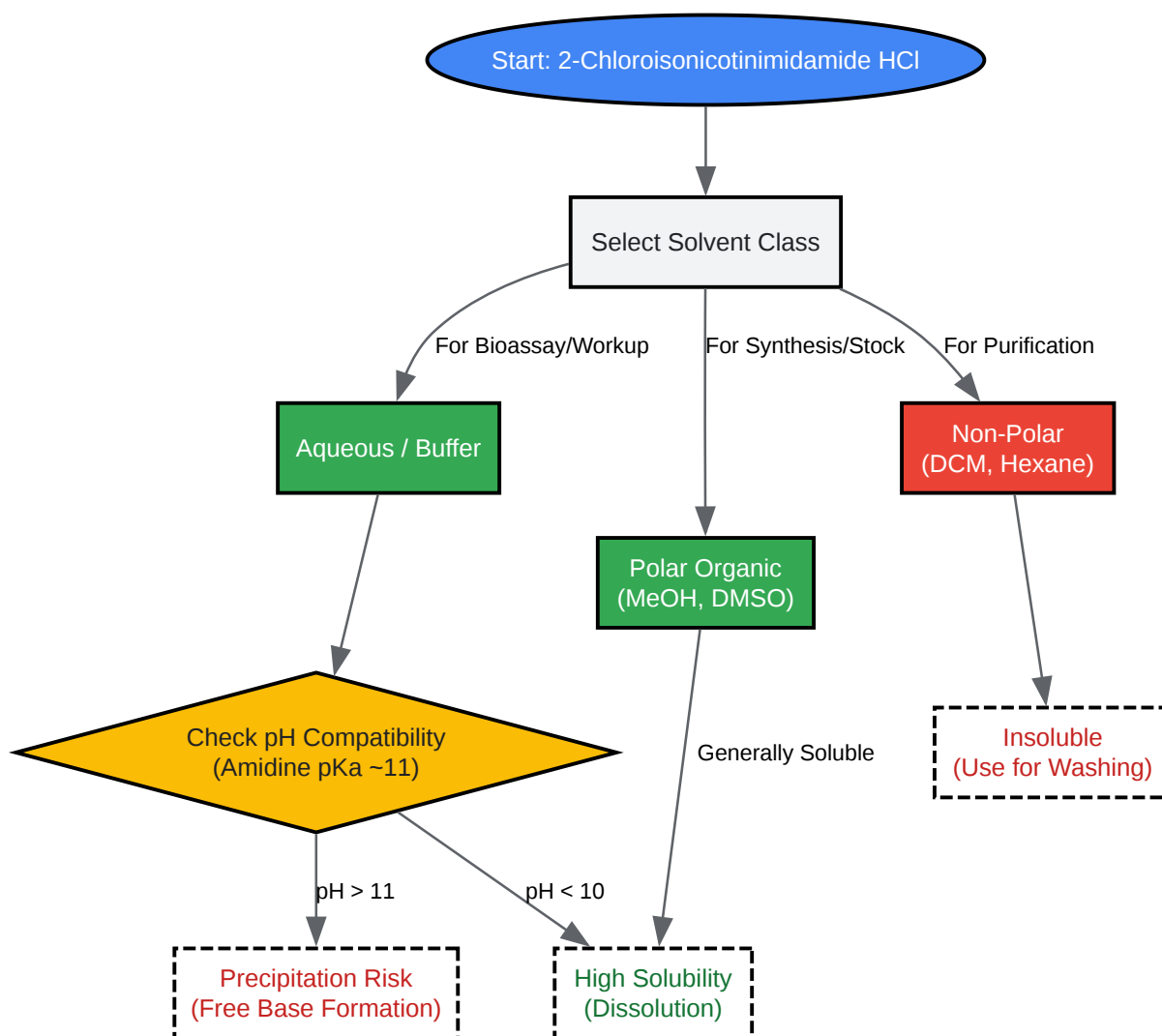
The difference in solubility between the HCl salt and the free base is the primary lever for purification.

Recrystallization Protocol:

- Dissolution: Dissolve crude 2-chloroisonicotinimidamide HCl in minimum boiling Methanol or Ethanol.
- Filtration: Hot filter to remove insoluble inorganic salts (e.g., NH₄Cl from synthesis).
- Crystallization:
 - Method A (Cooling): Slowly cool to 0°C.
 - Method B (Anti-solvent): Slowly add Ethyl Acetate or Acetone until turbidity persists.
- Isolation: Filter the white precipitate and wash with cold Ethyl Acetate. Dry under vacuum at 40°C.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and solubility testing.



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Caption: Decision tree for solvent selection based on polarity and pH stability of the amidine salt.

References

- Betrixaban Synthesis & Intermediates: Zhang, P., et al. "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor." *Bioorganic & Medicinal Chemistry Letters* 19.8 (2009): 2179-2185.[1][3] [Link](#)
- Amidine Salt Properties: "Solubility and Stability of Amidine Salts." *Journal of Pharmaceutical Sciences*. General reference for amidine HCl physicochemical behavior.

- Patent Reference: "Biguanide derivatives and their rearrangement products." Patent AU2018387838A1. (Describes synthesis of 2-chloroisonicotinimidamide intermediates). [Link](#)
- Solubility Protocols: "Shake-flask method for equilibrium solubility determination." World Health Organization (WHO) Protocols.[1] [Link](#)

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Sources

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- 2. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
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